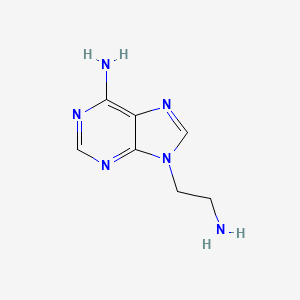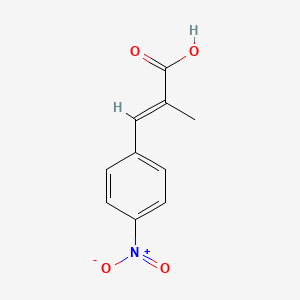
4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl
説明
“4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C24H32B2O4 . It is also known by other names such as “4,4’-BIPHENYLDIBORONIC ACID DIPINACOL ESTER” and "4,4’-BIPHENYLDIBORONIC ACID PINACOL ESTER" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1(C)OB(OC1(C)C)C1=CC=C(C=C1)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1 . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.14 g/mol . It is a white crystalline powder with a melting point of 262°C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. The presence of two boronic ester groups allows for the coupling with various halides or triflates under palladium catalysis, leading to the synthesis of biphenyl structures that are core components in many pharmaceuticals and organic materials .
Organic Semiconductor Synthesis
As a building block in organic semiconductor synthesis, this diboronic ester is utilized to create conjugated systems. These systems are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to transport charge and emit light .
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry. Its ability to undergo facile transformations into other functional groups makes it a versatile precursor in the synthesis of various drug molecules .
Material Science Research
In material science, the compound is used to modify surfaces and create covalent organic frameworks (COFs). These frameworks have potential applications in gas storage, catalysis, and as sensors due to their high surface area and stability .
Drug Delivery Systems
Research indicates that derivatives of this compound can be functionalized to develop reactive oxygen species (ROS)-responsive drug delivery systems. This application is particularly promising for targeted cancer therapies, where the drug release is triggered by the high ROS levels in cancer cells .
Safety and Hazards
作用機序
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of an organoboron species, which can form a new carbon-carbon bond with an organic halide in the presence of a palladium catalyst.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNVTCAYPFZCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441269 | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207611-87-8 | |
| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-{4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl}-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)
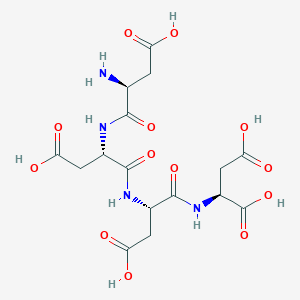
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)
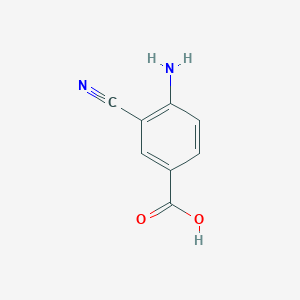
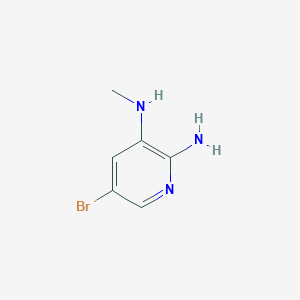
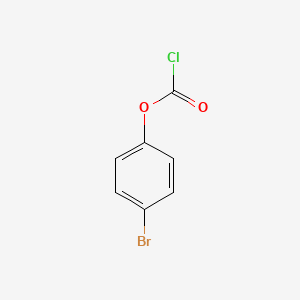

![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)
